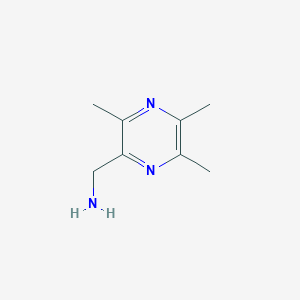
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone" is a chemical entity that appears to be related to quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The structure of this compound suggests that it may have potential therapeutic applications, although the specific papers provided do not directly discuss this compound.
Synthesis Analysis
The synthesis of related quinoline derivatives has been described in the literature. For instance, a two-step synthesis procedure from commercial starting reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes has been reported for a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative . Similarly, the synthesis of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones from aryl-hydrazonomalononitrile in a one-step procedure has been described, leading to various cinnoline derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone".
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific compound would also contain a morpholino group and a dimethylphenylamino moiety, which could influence its chemical behavior and biological activity. X-ray diffraction data, along with IR, 1H, and 13C-NMR spectroscopy, are typically used to fully characterize such compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[3,2-c]cinnoline derivatives from (4-amino-cinnolin-3-yl)-phenyl-methanones . Additionally, treatment with triethyl-orthoacetate can lead to the formation of imidoesters, which can cyclize to form additional cinnoline derivatives . These reactions highlight the reactivity of the amino group at the 4-position of the quinoline ring, which is likely to be a key site for chemical transformations in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents and may show fluorescence under UV light due to the conjugated system within the quinoline ring. The presence of a morpholino group in the compound of interest could also affect its solubility and hydrogen bonding capability. The detailed 2D DQF-COSY and 2D NOESY NMR analysis can provide insights into the rotational isomerism and conformational preferences of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research on compounds with morpholino groups and similar structural frameworks has been conducted, highlighting their potential in antitumor activity. For instance, a study by Tang and Fu (2018) on "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone" revealed distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This suggests that compounds with a morpholino group could have applications in cancer research, particularly in the synthesis of molecules with antitumor properties (Zhi-hua Tang & W. Fu, 2018).
Chemical Synthesis and Characterization
Compounds with complex structures including morpholino groups and quinoline derivatives have been synthesized and characterized, shedding light on their potential scientific applications. Bakare et al. (2005) reported on "12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one," showcasing the synthesis process and structural analysis through crystallography. This highlights the morpholino compound's relevance in chemical synthesis and structural analysis studies (O. Bakare, N. John, R. Butcher, & L. Zalkow, 2005).
Nanotechnology Applications
The synthesis of gold nanoparticles using novel organic compounds, including those with morpholine groups, was explored by Roy et al. (2008). The study illustrates how such compounds can be used in the nanotechnology field, particularly in the preparation and control of gold nanoparticle morphologies, suggesting a potential avenue for scientific research applications involving "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone" (P. Roy, Koushik Dhara, M. Manassero, & P. Banerjee, 2008).
Imaging Agents in Medical Research
The development of imaging agents for diseases such as Parkinson's disease has also utilized compounds with morpholino groups. A study by Wang et al. (2017) on the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlights the application of such compounds in developing diagnostic tools and enhancing our understanding of neurological diseases (Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017).
Eigenschaften
IUPAC Name |
[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-3-5-17(11-15(14)2)25-21-18-12-16(23)4-6-20(18)24-13-19(21)22(27)26-7-9-28-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKIGHDYYHTLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

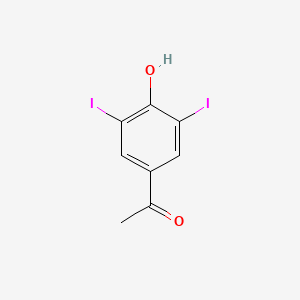
![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)
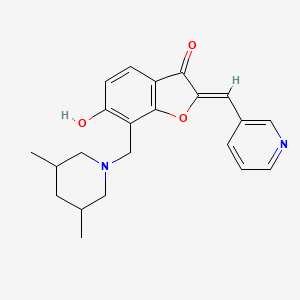
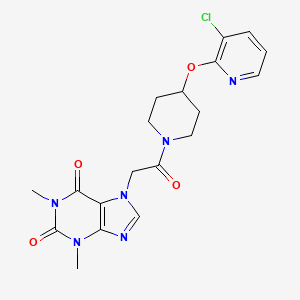
![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)
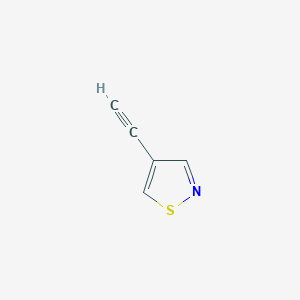
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)


